Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-depth Technical Guide to 7-Nitro-2-tetralone: Structure, Synthesis, and Characterization
Foreword
In the landscape of synthetic organic chemistry and medicinal drug development, the tetralone scaffold represents a "privileged structure"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] These structures serve as crucial building blocks for pharmaceuticals ranging from antidepressants to novel kinase inhibitors.[1][3] This guide focuses on a specific, functionalized derivative: 7-Nitro-2-tetralone. The introduction of a nitro group onto the tetralone core not only modulates its electronic properties but also provides a versatile chemical handle for further elaboration, making it an intermediate of significant interest.
This document provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its chemical properties and the strategic considerations underpinning its synthesis. We will delve into its structural and spectroscopic characteristics and present a detailed, field-proven protocol for its preparation, grounded in the fundamental principles of electrophilic aromatic substitution.
Molecular Structure and Physicochemical Properties
7-Nitro-2-tetralone is a bicyclic organic compound featuring a naphthalene core that is partially hydrogenated. Its structure consists of a benzene ring fused to a cyclohexanone ring, with a nitro functional group (NO₂) substituted at the C7 position of the aromatic ring.
The IUPAC name for this compound is 7-nitro-3,4-dihydronaphthalen-2(1H)-one.[] The presence of the electron-withdrawing nitro group and the ketone functionality dictates its chemical reactivity and serves as a foundation for its utility in multi-step syntheses.
Caption: Chemical structure of 7-Nitro-2-tetralone.
Physicochemical Data Summary
The key properties of 7-Nitro-2-tetralone are summarized in the table below. These values are critical for planning experimental work, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [5][6] |
| Molar Mass | 191.18 g/mol | [5][6] |
| Appearance | Colorless oil or solid | [7] |
| Melting Point | 105 °C | [5] |
| Boiling Point | 357.0 ± 42.0 °C (Predicted) | [][5] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [][5] |
| CAS Number | 122520-12-1 | [8][9] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following is a predicted profile for 7-Nitro-2-tetralone based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Three protons on the aromatic ring will appear in the downfield region (typically δ 7.5-8.9 ppm). The proton at C8 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C5 a doublet, all with coupling constants characteristic of ortho and meta relationships.
-
Aliphatic Protons: The protons on the saturated ring (C1, C3, C4) will appear more upfield. The protons at C1 and C3, being adjacent to the carbonyl group and the aromatic ring, will likely appear as singlets or complex multiplets around δ 3.0-4.0 ppm. The CH₂ group at C4 would appear as a multiplet further upfield.
-
-
¹³C NMR: The carbon NMR spectrum should display 10 distinct signals corresponding to each carbon atom in the asymmetric structure.
-
Carbonyl Carbon (C2): A characteristic signal in the highly deshielded region, typically around δ 195-205 ppm.
-
Aromatic Carbons: Six signals in the δ 120-150 ppm range. The carbons attached to the nitro group (C7) and the fused ring system (C4a, C8a) will have their chemical shifts significantly influenced by their electronic environment.
-
Aliphatic Carbons: Three signals in the upfield region (δ 20-50 ppm) corresponding to C1, C3, and C4.
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups present in the molecule.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Comments |
| ~1715 cm⁻¹ | C=O Stretch | Strong absorption, characteristic of a saturated ketone. |
| ~1520 cm⁻¹ & ~1350 cm⁻¹ | N-O Asymmetric & Symmetric Stretch | Two strong "walrus teeth" bands, definitive for a nitro group.[10] |
| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch | Medium to weak absorption. |
| ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch | Medium absorption. |
Mass Spectrometry (MS)
In an Electron Impact (EI) mass spectrum, 7-Nitro-2-tetralone is expected to show a molecular ion peak (M⁺) at m/z = 191.18, corresponding to its molecular weight.
Synthesis of 7-Nitro-2-tetralone
The most direct and logical approach to synthesizing 7-Nitro-2-tetralone is via the electrophilic nitration of the commercially available precursor, 2-tetralone.[7]
Retrosynthetic Analysis & Strategic Considerations
The synthesis strategy hinges on the regioselective introduction of a nitro group onto the aromatic ring of 2-tetralone.
Caption: Retrosynthetic analysis for 7-Nitro-2-tetralone.
The primary challenge in the nitration of tetralone systems is controlling the position of substitution. The outcome is governed by the combined directing effects of the activating, ortho-, para-directing fused alkyl ring and the deactivating, meta-directing ketone. While nitration of the related 1-tetralone often yields a mixture of 5-nitro and 7-nitro isomers, careful control of reaction conditions can favor the desired 7-nitro product.[11] Low temperatures are crucial to minimize side reactions and enhance selectivity.
Reaction Scheme: Nitration of 2-Tetralone
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of a nitrate salt and a strong acid, typically sulfuric acid.
Caption: Synthesis of 7-Nitro-2-tetralone via nitration.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar tetralone systems.[12][13] CAUTION: This reaction involves the use of strong acids and generates a nitrated organic compound. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents:
-
2-Tetralone (1.0 eq)
-
Potassium Nitrate (KNO₃) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Workflow Visualization:
Caption: Experimental workflow for the synthesis of 7-Nitro-2-tetralone.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (approx. 10 mL per gram of 2-tetralone) to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-tetralone (1.0 eq) to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C during the addition.
-
Nitrating Agent Preparation: In a separate flask, carefully dissolve potassium nitrate (1.1 eq) in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the potassium nitrate/sulfuric acid solution dropwise to the 2-tetralone solution via a dropping funnel. This is a highly exothermic step. The rate of addition must be carefully controlled to maintain the internal reaction temperature at or below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure 7-Nitro-2-tetralone.
Applications and Significance
7-Nitro-2-tetralone is not typically an end-product but rather a valuable intermediate in the synthesis of more complex molecules.[14]
-
Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine (7-amino-2-tetralone). This amine functionality is a common feature in neuroactive compounds and serves as a key point for introducing further diversity, for instance, in the development of ligands for dopamine and serotonin receptors.[3]
-
Building Block for Heterocycles: The amino derivative can be used in condensation reactions to build complex heterocyclic systems, which are prevalent in modern pharmaceuticals.
-
Medicinal Chemistry Scaffolding: The tetralone core itself is a well-established scaffold in medicinal chemistry.[2][15] Derivatives have been explored for a wide range of biological activities, including as anticancer, antifungal, and antidepressant agents.[11][16] The 7-nitro derivative provides a strategic entry point into novel chemical space for these applications.
Conclusion
7-Nitro-2-tetralone is a strategically important synthetic intermediate characterized by its functionalized bicyclic core. Its synthesis, achievable through the regioselective nitration of 2-tetralone, requires careful control of reaction conditions, a principle that underscores the precision required in electrophilic aromatic substitution reactions. A thorough understanding of its structure, spectroscopic properties, and reactive potential empowers researchers and drug development professionals to leverage this versatile building block in the creation of novel and potent bioactive compounds. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and utilize 7-Nitro-2-tetralone in advanced chemical research.
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